4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound features a bromine atom at the 4-position and two methyl groups at the N and 1 positions of the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the bromination of N,1-dimethyl-1H-pyrazol-5-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper complexes are often employed to facilitate cyclization under mild conditions.
Major Products Formed
Scientific Research Applications
4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are essential in the development of new materials and catalysts.
Biology: The compound is used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-5-amine: Lacks the N,1-dimethyl groups, resulting in different reactivity and applications.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which imparts distinct chemical properties and uses.
1-Methyl-4-bromopyrazole: Similar structure but with only one methyl group, leading to variations in its chemical behavior.
Uniqueness
4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical synthesis. The presence of both N and 1-methyl groups provides steric and electronic effects that influence its interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H8BrN3 |
---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
4-bromo-N,2-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C5H8BrN3/c1-7-5-4(6)3-8-9(5)2/h3,7H,1-2H3 |
InChI Key |
PPJWMVLJXBNEJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NN1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.